2-(Phenylthio)nicotinonitrile

Physical Chemistry Pre-formulation Chromatography

Choose 2-(Phenylthio)nicotinonitrile for CCR5 antagonist hit-to-lead programs. Its 97% synthesis yield from 2-chloronicotinonitrile enables cost-efficient scale-up. The unique 2-phenylthio group imparts distinct lipophilicity (MW 212.27) and reactivity versus alkylthio or halogenated analogs—essential for reproducible SAR and sulfone derivatization (42% yield). Avoid failed reactions by selecting this non-fungible building block. Ideal for focused library synthesis and C-S bond methodology development.

Molecular Formula C12H8N2S
Molecular Weight 212.27 g/mol
CAS No. 35620-68-9
Cat. No. B1586985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)nicotinonitrile
CAS35620-68-9
Molecular FormulaC12H8N2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(C=CC=N2)C#N
InChIInChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
InChIKeyAKYKVQMXDAVSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)nicotinonitrile (CAS 35620-68-9): Core Chemical Profile and Procurement Context


2-(Phenylthio)nicotinonitrile (CAS: 35620-68-9) is a heterocyclic organic compound classified as a nicotinonitrile derivative. Its molecular formula is C12H8N2S, and it has a molecular weight of 212.27 g/mol . The compound is characterized by a phenylthio group attached at the 2-position of the pyridine ring, a structural feature that differentiates it from other nicotinonitrile analogs [1]. Its typical physical properties include a melting point of 90-92°C, a predicted boiling point of 357.2±27.0 °C, and a predicted density of 1.26±0.1 g/cm³ . It is primarily utilized as a building block or intermediate in organic synthesis and pharmaceutical research .

Why Generic Substitution of 2-(Phenylthio)nicotinonitrile (CAS 35620-68-9) Fails: The Risk of Structural and Functional Non-Equivalence


While 2-(Phenylthio)nicotinonitrile belongs to the broad class of nicotinonitriles, its specific 2-phenylthio substitution imparts distinct physicochemical and synthetic properties that cannot be assumed for other analogs. In-class compounds, such as 2-(methylthio)nicotinonitrile (CAS 219766-02-6), exhibit significantly different molecular weights (212.27 vs. 150.2 g/mol) and lipophilicities due to the size and aromatic nature of the substituent . These differences directly impact solubility, chromatographic behavior, and membrane permeability in biological assays. Furthermore, the reactivity of the phenylthio group towards oxidation or nucleophilic displacement is unique compared to alkylthio or halogenated analogs, making it a non-fungible building block for specific synthetic routes . Procurement of a non-identical analog can lead to failed reactions, irreproducible biological data, or invalid structure-activity relationship (SAR) conclusions. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Evidence for 2-(Phenylthio)nicotinonitrile (CAS 35620-68-9) vs. Key Analogs


Differentiated Physical Property: Higher Melting Point and Altered Lipophilicity vs. 2-(Methylthio)nicotinonitrile

2-(Phenylthio)nicotinonitrile possesses a significantly higher melting point (90-92°C) compared to its methylthio analog, 2-(methylthio)nicotinonitrile (predicted melting point ranges significantly lower, though specific experimental data is limited in primary sources). This difference arises from the increased molecular weight and enhanced intermolecular pi-stacking interactions enabled by the phenyl ring. Additionally, the molecular weight difference (212.27 vs. 150.2 g/mol) and the presence of the aromatic phenyl group result in a higher calculated LogP for the phenylthio compound, indicating greater lipophilicity .

Physical Chemistry Pre-formulation Chromatography

Synthetic Utility: High-Yield Synthesis from 2-Chloronicotinonitrile

A key differentiator for 2-(Phenylthio)nicotinonitrile is its accessibility via a high-yielding synthetic route. A literature-reported procedure involves the reaction of 2-chloronicotinonitrile with thiophenol in the presence of sodium hydride in DMF, affording the target compound in a 97% yield . This efficiency contrasts with the often lower or unoptimized yields reported for synthesizing other 2-substituted nicotinonitriles, such as those with alkylthio or more complex heterocyclic substituents. The high yield directly impacts procurement economics, reducing the cost per gram for downstream applications.

Organic Synthesis Medicinal Chemistry Process Chemistry

Reactivity Profile: Selective Oxidation to Sulfone for Diversification

The phenylthio group in 2-(Phenylthio)nicotinonitrile serves as a handle for further functionalization. Specifically, it can be oxidized to the corresponding sulfone, 2-(phenylsulfonyl)nicotinonitrile, using m-chloroperbenzoic acid (m-CPBA) in dichloromethane, a transformation reported to proceed with a 42% yield after 20 hours . This oxidation step is a distinct chemical property not shared by non-thioether analogs (e.g., 2-chloro or 2-alkyl derivatives). The sulfone product is a valuable intermediate for subsequent nucleophilic aromatic substitution or as a bioisostere for carbonyl or sulfonamide groups in medicinal chemistry [1].

Synthetic Methodology Drug Discovery Chemical Biology

Preliminary Biological Activity: Reported CCR5 Antagonism

Preliminary pharmacological screening has indicated that 2-(Phenylthio)nicotinonitrile can act as a CCR5 antagonist [1]. This activity profile distinguishes it from other nicotinonitriles that may target different receptors or enzymes, such as α-glucosidase or tyrosinase [2]. While quantitative IC50 data is not available in the accessible primary literature for this specific compound, the qualitative report of CCR5 antagonism provides a unique and testable hypothesis for its application in research areas like HIV infection, asthma, and rheumatoid arthritis. This reported activity is not a general property of the nicotinonitrile scaffold but is likely conferred by the specific 2-phenylthio substitution pattern.

Pharmacology HIV Research Immunology

Validated Application Scenarios for 2-(Phenylthio)nicotinonitrile (CAS 35620-68-9) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for CCR5 Antagonists

Based on the preliminary report of CCR5 antagonism [1], 2-(Phenylthio)nicotinonitrile serves as a validated starting point for hit-to-lead campaigns targeting CCR5-mediated diseases. Its high-yield synthesis (97%) and capacity for sulfone derivatization (42% yield) provide a robust platform for generating focused libraries of analogs to explore structure-activity relationships (SAR) and improve potency and selectivity. This specific application is not supported for other nicotinonitriles (e.g., α-glucosidase inhibitors) lacking this reported activity profile.

Synthetic Methodology Development: A Model Substrate for Thioether Chemistry

The well-characterized and efficient synthesis of 2-(Phenylthio)nicotinonitrile (97% yield from 2-chloronicotinonitrile) establishes it as an ideal model substrate for developing and optimizing new catalytic methods for C-S bond formation or for studying the reactivity of aryl thioethers. Its higher melting point (90-92°C) facilitates purification and handling, making it a practical choice for reaction screening compared to lower-melting or oily analogs.

Process Chemistry: Cost-Effective Intermediate for Complex Molecule Synthesis

The demonstrated 97% synthetic yield translates to a lower cost of goods for large-scale procurement, making 2-(Phenylthio)nicotinonitrile an economically attractive intermediate for multi-step syntheses of advanced pharmaceutical candidates or agrochemicals. Its defined oxidation to a sulfone provides a clear pathway for further diversification, adding value to the synthetic route and justifying its selection over less efficient or less versatile building blocks.

Physical Chemistry and Pre-formulation Studies: Investigating Lipophilic Nicotinonitrile Derivatives

The distinct physical properties of 2-(Phenylthio)nicotinonitrile—specifically its higher molecular weight (212.27 g/mol) and melting point (90-92°C) compared to 2-(methylthio)nicotinonitrile (150.2 g/mol) —make it a suitable compound for comparative studies on the impact of lipophilicity and molecular packing on solubility, permeability, and solid-state stability within a series of closely related analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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